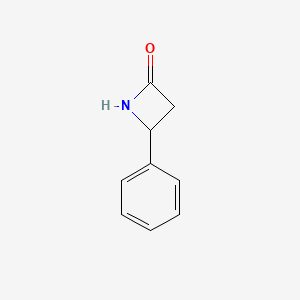

4-Phenylazetidin-2-one

概要

説明

4-Phenylazetidin-2-one is a β-lactam compound characterized by a four-membered azetidinone ring with a phenyl substituent at the 4-position. Its molecular formula is C₁₆H₁₃NO, and it serves as a core structure for synthesizing derivatives with diverse biological and chemical properties. The compound is typically synthesized via cyclocondensation reactions involving imines and carboxylic acids, often mediated by Lewis acids like TiCl₄ or heterogeneous reagents such as Silphos (silicaphosphine) . Key spectral data include a carbonyl (C=O) stretch at ~1740–1752 cm⁻¹ in IR spectroscopy and distinct NMR signals for the β-lactam ring protons (e.g., δ 5.14–5.25 ppm for H-3 and H-4) .

準備方法

Staudinger Ketene-Imine Cycloaddition Method

Overview:

The classical and most widely used method for synthesizing 4-phenylazetidin-2-one is the Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene. This method was first reported by Staudinger and remains a cornerstone in β-lactam synthesis.

- The reaction involves the generation of a ketene intermediate, commonly from an acid chloride such as acetoxyacetyl chloride.

- The ketene reacts with an imine derived from benzaldehyde and an amine (e.g., hydrobenzamide) under controlled temperature and stirring conditions.

- The reaction typically occurs in an organic solvent like ethyl acetate or dichloromethane at low temperatures (around 0–5°C) to control reactivity and selectivity.

- Triethylamine is often used as a base to neutralize the hydrogen chloride generated during the reaction.

- High stereoselectivity, often yielding the cis isomer of this compound.

- Scalable to kilogram quantities, making it suitable for industrial applications.

- Subsequent steps may include hydrogenation or hydrolysis to remove protecting groups and purify the product.

- A practical procedure developed for kilogram-scale synthesis showed that the Staudinger reaction of hydrobenzamide with acetoxyacetyl chloride, followed by hydrogenation over palladium on activated carbon, efficiently produced (?)-cis-3-acetoxy-4-phenylazetidin-2-one with high purity and yield.

- The method allows for telescoped processes, combining the Staudinger reaction with weak acid-mediated hydrolysis or bisulfite-mediated deprotection, enhancing process efficiency.

Triethylamine and Chloroacetyl Chloride Mediated Synthesis

Overview:

Another prevalent synthetic route involves the reaction of Schiff bases with chloroacetyl chloride in the presence of triethylamine, often under stirring at room temperature or slightly elevated temperatures.

- Schiff bases are first prepared by condensation of aldehydes (e.g., benzaldehyde derivatives) with amines such as 2-amino-1,3,4-oxadiazole or thiadiazole derivatives.

- The Schiff base is then treated dropwise with chloroacetyl chloride in the presence of triethylamine to form the azetidin-2-one ring via intramolecular cyclization.

- The reaction is typically performed in methanol or other suitable solvents.

- This method allows the introduction of various substituents on the phenyl ring, enabling the synthesis of diverse 4-substituted phenylazetidin-2-one derivatives.

- It is amenable to modifications for preparing conjugates with oxadiazole or thiadiazole moieties, which have been studied for enhanced biological activities.

- A study reported the synthesis of 4-(4-substituted phenyl) azetidin-2-one derivatives using triethylamine and chloroacetyl chloride with vigorous stirring, yielding compounds with promising anticancer and antimicrobial activities.

- The reaction conditions were optimized to produce a series of derivatives (AZ-1 to AZ-20), with detailed physicochemical and spectral characterization confirming the structure and purity of the products.

Microwave-Assisted Solvent-Free Synthesis

Overview:

Microwave irradiation has been employed as an energy-efficient alternative to conventional heating methods for synthesizing azetidin-2-ones, including this compound.

- Schiff bases, prepared from appropriate aldehydes and amines, are reacted with chloroacetyl chloride in the presence of triethylamine under microwave irradiation.

- The reaction is conducted under solvent-free conditions or using solvents like ethanol, DMF, or dichlorobenzene that efficiently absorb microwave energy.

- Reaction times are significantly reduced compared to traditional methods, often completing within minutes.

- Enhanced reaction rates and yields due to rapid and uniform heating.

- Environmentally friendly due to reduced solvent use and energy consumption.

- Suitable for synthesizing a variety of substituted azetidinones.

- Jignesh P. Raval et al. demonstrated the successful synthesis of azetidin-2-one derivatives using microwave irradiation, achieving high yields under solvent-free conditions.

- The method showed good reproducibility and scalability potential, making it attractive for rapid synthesis in research and industrial settings.

Alternative Synthetic Routes and Variations

Other methods reported include:

- Thermal decomposition of 2-diazo-1,2-diarylethanones to generate diarylketenes, which react with N-salicylideneamines to form substituted azetidinones.

- Amination of 2-amino-4-phenyl-1,3-thiazole with acid chlorides followed by hydrazine hydrazide treatment to yield thiazole-linked azetidinones, which may enhance biological activity and lipid solubility.

Comparative Data Table of Preparation Methods

Summary and Recommendations

The preparation of this compound is well-established through several synthetic routes, each suited to different scales and substitution patterns:

- The Staudinger ketene-imine cycloaddition remains the gold standard for high-purity, stereoselective, and large-scale synthesis, especially relevant for pharmaceutical intermediates.

- The triethylamine and chloroacetyl chloride method offers versatility for preparing substituted derivatives with potential biological activities.

- Microwave-assisted synthesis provides a rapid, environmentally friendly alternative, suitable for research and small-scale production.

- Alternative methods such as thermal decomposition of diazoketones expand the chemical diversity accessible but may be less practical for routine synthesis.

For industrial or large-scale synthesis, the Staudinger method with subsequent catalytic hydrogenation is recommended due to its robustness and scalability. For exploratory synthesis of novel derivatives, triethylamine-mediated cyclization and microwave-assisted methods offer efficient pathways.

化学反応の分析

Types of Reactions: 4-Phenylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The azetidinone ring can undergo substitution reactions, particularly at the phenyl group or the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted azetidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

4-Phenylazetidin-2-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to participate in reactions that lead to biologically active compounds.

Synthesis of Bioactive Compounds

Research indicates that derivatives of this compound have been synthesized to enhance their biological activity. For instance, a series of 3-chloro-1-[4-(3-oxo-3H-benzo[f]chromen)-2-yl-1,3-thiazolyl]-4-phenylazetidin-2-one derivatives were developed and evaluated for antimicrobial and anti-inflammatory activities. The presence of specific substituents significantly influenced their efficacy against pathogens such as Klebsiella pneumoniae .

Anticancer Activity

Recent studies have demonstrated that certain derivatives exhibit promising anticancer properties. For example, a study involving various substituted phenylazetidin-2-one derivatives showed substantial cytotoxic effects against the MCF-7 breast cancer cell line, with inhibition percentages ranging from 89.84% to 94.76% . This suggests that modifications to the azetidinone structure can enhance its therapeutic potential.

Biological Studies

The biological applications of this compound extend beyond medicinal chemistry into areas such as microbiology and immunology.

Antimicrobial Properties

Various studies have documented the antimicrobial effects of this compound derivatives. For example, compounds synthesized from this core structure were tested for their ability to inhibit bacterial growth, showing significant activity against both Gram-positive and Gram-negative bacteria .

Immunostimulatory Effects

Some derivatives have been identified as immunostimulants, contributing to enhanced immune responses in vitro. This property makes them candidates for further exploration in vaccine development or immune-modulating therapies .

Industrial Applications

In addition to its pharmaceutical significance, this compound is utilized in various industrial applications.

Synthesis of Fine Chemicals

The compound is employed as a building block in organic synthesis, facilitating the production of complex molecules used in fine chemical manufacturing . Its versatility allows chemists to create a wide range of derivatives tailored for specific applications.

Material Science

Research has explored the use of this compound in developing new materials with unique properties, particularly in polymer chemistry where its incorporation can lead to enhanced material performance .

Case Studies

作用機序

The mechanism of action of 4-Phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins. This leads to the disruption of cell wall integrity and ultimately bacterial cell death . In anticancer applications, it may induce apoptosis through the stabilization of microtubules and inhibition of key signaling pathways .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physical Properties

Substituents on the azetidinone ring significantly influence melting points, yields, and reactivity. Below is a comparative analysis of key derivatives:

Key Trends :

生物活性

4-Phenylazetidin-2-one, a member of the azetidinone class, has garnered significant attention due to its diverse biological activities. This compound is characterized by a four-membered lactam ring, which is known for its role in various pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects against cancer cell lines, and structure-activity relationships (SAR).

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of this compound derivatives against various bacterial and fungal strains. The compound exhibits significant activity due to its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Effects : Research indicates that this compound derivatives demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In one study, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Antifungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans and Aspergillus niger. The antifungal activity was evaluated using similar methodologies as those for antibacterial testing, confirming its broad-spectrum efficacy .

- Comparison of Activity : A comparative analysis of various synthesized derivatives revealed that those with electron-withdrawing groups at the para position exhibited enhanced antimicrobial activity. For instance, compounds with p-chloro or p-nitro substitutions showed significant potency .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Fungal Strain | MIC (μg/mL) |

|---|---|---|---|---|

| 4e | S. aureus | 12.5 | A. niger | 25 |

| 4n | E. coli | 25 | C. albicans | 20 |

| AZ-5 | Pseudomonas aeruginosa | 15 | - | - |

| AZ-10 | Staphylococcus pyogenes | 10 | - | - |

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Key Findings:

- Breast Cancer Cell Line (MCF-7) : Several derivatives showed high cytotoxicity against the MCF-7 breast cancer cell line, with inhibition percentages ranging from 89% to 94% at varying concentrations . The use of MTT assays confirmed these findings.

- Structure-Activity Relationships : The presence of specific substituents on the azetidinone ring significantly influences cytotoxic effects. For example, derivatives with electron-withdrawing groups at the para position demonstrated enhanced cytotoxicity compared to their counterparts .

Table 2: Cytotoxic Activity Against MCF-7 Cell Line

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| AZ-5 | 0.1 | 93.28 |

| AZ-9 | 0.5 | 90.56 |

| AZ-10 | 1 | 93.14 |

| AZ-19 | 2 | 94.76 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-phenylazetidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide as a catalyst, achieving yields up to 88% under optimized conditions . Alternative routes include:

- DL-3-amino-3-phenylpropionic acid pathway : Produces ~95% yield via intramolecular cyclization under mild acidic conditions .

- Chlorosulfonyl isocyanate route : Yields ~88% through a two-step process involving imine formation followed by ring closure .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- -NMR : Identifies stereochemistry (e.g., doublets at δ 5.35 and 5.61 ppm for H-4 and H-3, respectively, with ) .

- IR spectroscopy : Detects β-lactam carbonyl stretching at 1749 cm .

- Elemental analysis : Validates purity (e.g., C: 69.70%, H: 4.86%, N: 3.74% for 3c derivative) .

- Melting point comparison : Discrepancies >2°C from literature values (e.g., 177–179°C vs. 148–150°C) suggest impurities or polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer :

- Reproducibility checks : Replicate synthesis using cited protocols (e.g., diphosphorus tetraoxide catalyst) and compare spectral outputs .

- Purity assessment : Use HPLC or GC-MS to detect byproducts; elemental analysis confirms stoichiometric consistency .

- Instrument calibration : Validate NMR and IR instruments with standard references (e.g., acetophenone for -NMR) .

- Literature cross-referencing : Compare data with structurally similar derivatives (e.g., 3j with 88% yield and trans-configuration) to identify systematic errors .

Q. What strategies optimize reaction conditions to minimize byproducts in this compound synthesis?

- Methodological Answer :

- Catalyst screening : Test alternatives to diphosphorus tetraoxide (e.g., Lewis acids) to enhance regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to THF .

- Temperature gradients : Gradual heating (e.g., 40°C → 80°C) minimizes thermal degradation of intermediates .

- Byproduct analysis : Use LC-MS to identify undesired products (e.g., dimerization artifacts) and adjust stoichiometry accordingly .

Q. How should systematic reviews evaluate the pharmacological potential of this compound across biological models?

- Methodological Answer :

- Database selection : Prioritize PubMed, Web of Science, and Embase for comprehensive retrieval; avoid Google Scholar due to incomplete coverage .

- Search strings : Combine terms like "this compound AND (neurotransmitter receptors OR cytotoxicity)" .

- Inclusion criteria : Focus on peer-reviewed studies with in vitro/in vivo models (e.g., receptor binding assays using rat cortical membranes) .

- Risk of bias assessment : Evaluate methodologies for blinding, sample size, and statistical power .

Q. What role do substituents play in modulating the reactivity of this compound derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity of the β-lactam ring, enhancing susceptibility to nucleophilic attack (e.g., 4-ClCH derivatives show 88% yield) .

- Steric effects : Bulky groups (e.g., 4-methoxyphenyl) favor trans-diastereomers due to reduced ring strain .

- Computational modeling : Use DFT calculations to predict substituent effects on transition states and regioselectivity .

Q. Methodological Guidelines

- Experimental reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail to align with Beilstein Journal of Organic Chemistry standards .

- Data presentation : Include raw spectral data in appendices and processed data in the main text, per extended essay guidelines .

- Ethical considerations : For pharmacological studies, adhere to human subject research protocols (e.g., participant selection criteria and informed consent) .

特性

IUPAC Name |

4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKMQPSNTJCASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340957 | |

| Record name | 4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5661-55-2 | |

| Record name | 4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。